N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
Description
N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted at the 5-position with a 1,5-dimethylpyrazole moiety and at the 2-position with a diphenylacetamide group.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-13-17(25-26(14)2)20-23-24-21(28-20)22-19(27)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUSVENADKBIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of hydrazine with appropriate ketones or aldehydes to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole and oxadiazole moieties make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an antileishmanial and antimalarial agent. Its ability to inhibit the growth of parasites makes it a candidate for further drug development.
Medicine: The compound's pharmacological properties may be explored for therapeutic applications. Its potential as an anti-inflammatory or anticancer agent is being investigated in preclinical studies.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes essential for the survival of the parasites. The exact molecular pathways involved would depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
Benzothiazole Derivatives (): Compounds such as N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide replace the oxadiazole-pyrazole system with a benzothiazole ring. Benzothiazoles contain sulfur and nitrogen, which may enhance hydrogen-bonding capacity (e.g., via sulfamoyl groups) compared to oxadiazoles. For example, N-(6-(N-butylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide incorporates a flexible butylsulfamoyl group, which could improve water solubility relative to the target compound’s rigid pyrazole .
Benzofuran-Oxadiazole Hybrids ():
Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide feature a benzofuran-oxadiazole scaffold. The benzofuran ring introduces a planar aromatic system, which may enhance stacking interactions but reduce conformational flexibility compared to the dimethylpyrazole group in the target compound. The thioether linkage in these derivatives (absent in the target compound) could influence metabolic stability or redox activity .
Substituent Variations
Acetamide Modifications :
- The target compound’s diphenylacetamide group provides significant steric bulk and lipophilicity (logP ~4.5 estimated), favoring hydrophobic target binding.
- In contrast, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide () substitutes diphenyl groups with dimethylpropanamide, reducing molecular weight (263.30 g/mol vs.
- Derivatives with chlorophenyl or methoxyphenyl substituents (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) introduce electron-withdrawing or donating groups, altering electronic density and hydrogen-bonding capacity .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Activities | Reference |
|---|---|---|---|---|---|
| N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide | Oxadiazole-pyrazole | Diphenylacetamide | ~377.43 | High lipophilicity, π-π interactions | [3], [5] |
| N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide | Benzothiazole | Sulfamoyl, diphenylacetamide | ~437.49 | Enhanced hydrogen bonding | [3] |
| 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide | Benzofuran-oxadiazole | Chlorophenyl, thioether | ~401.86 | Antimicrobial activity | [4] |
| N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | Oxadiazole-pyrazole | Dimethylpropanamide | 263.30 | Reduced steric hindrance | [5] |
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N5O. It features a diphenylacetamide moiety linked to a 1,3,4-oxadiazole ring substituted with a dimethylpyrazole group. The structural representation is crucial for understanding its biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 373.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with oxadiazole intermediates followed by acylation with diphenylacetyl chloride. The detailed synthetic pathway has been documented in various chemical literature sources.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities:
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines. For instance:
- Cytotoxicity Tests : It was evaluated against the C6 glioma cell line and demonstrated an IC50 value of 5.13 µM, which indicates potent cytotoxic activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase. This suggests that it may disrupt cellular proliferation pathways effectively.
Case Studies
Several studies have explored the biological potential of this compound:
- Study on Glioma Cells :
- Inhibition Studies :
Q & A
Q. What synthetic methodologies are effective for preparing N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide?
- Methodological Answer : A two-step approach is commonly employed:
Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-oxadiazole ring.
Acetamide Coupling : React the oxadiazole intermediate with 2,2-diphenylacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .
- Key Conditions :
| Step | Solvent | Base | Temperature | Reaction Time |
|---|---|---|---|---|
| 1 | H₂SO₄ | – | Reflux | 4–6 hours |
| 2 | DMF | K₂CO₃ | RT | 12–24 hours |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of spectral and elemental analyses:
- 1H/13C NMR : Assign peaks for the pyrazole (δ ~2.2 ppm for CH₃), oxadiazole (C=N at ~160 ppm), and diphenylacetamide (aromatic protons at δ ~7.3–7.5 ppm) .
- IR Spectroscopy : Confirm amide C=O (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches .
- LC-MS : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 429.2 for C₂₄H₂₁N₅O₂) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.4%) .
Advanced Research Questions
Q. How can computational modeling predict biological targets and optimize activity for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs. Focus on hydrogen bonding (e.g., pyrazole N–H with catalytic lysine) and π-π stacking (diphenyl groups with hydrophobic pockets) .
- PASS Prediction : Apply the PASS algorithm to prioritize antibacterial or anti-inflammatory activity based on structural analogs (e.g., oxadiazole derivatives show ~70% Pa for kinase inhibition) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust target interaction) .
Q. How should researchers resolve contradictions in crystallographic data for hydrogen bonding networks?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D = donor, A = acceptor) and identify motifs like R₂²(8) rings in the crystal lattice .
- SHELXL Refinement : Use anisotropic displacement parameters and TWIN/BASF commands to model twinning or disorder. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
- Comparative Studies : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., refcode: OXADIA01) to identify atypical bond angles or distances .
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation :
- 2D NMR (HSQC/HMBC) : Resolve ambiguous 1H signals (e.g., oxadiazole C2 vs. pyrazole C3) via heteronuclear correlations .
- X-ray Diffraction : Resolve tautomeric ambiguities (e.g., oxadiazole vs. thiadiazole forms) with experimental bond lengths (C–N = 1.32 Å vs. 1.42 Å) .
- Controlled Degradation Studies : Monitor stability under acidic/alkaline conditions (e.g., oxadiazole ring hydrolysis to hydrazide) via TLC or HPLC .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between in vitro and in silico assays?
- Methodological Answer :
- False Positives in Docking : Filter out artifacts by comparing docking scores (e.g., Glide SP > 6.0) with experimental IC₅₀ values. Use negative controls (e.g., inactive oxadiazole analogs) .
- Solubility Limitations : Measure logP (e.g., ACD/Percepta predicts logP ~3.5) and adjust assay conditions with co-solvents (≤1% DMSO) to mitigate aggregation .
Experimental Design Tables
Table 1 : Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a=8.21 Å, b=14.56 Å, c=10.89 Å | |
| Hydrogen Bond (D–H···A) | N–H···O (2.89 Å) |
Table 2 : Predicted Biological Activities via PASS
| Activity | Pa (%) | Pi (%) | Reference |
|---|---|---|---|
| Kinase Inhibition | 72.3 | 0.12 | |
| Antibacterial | 65.8 | 0.21 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
